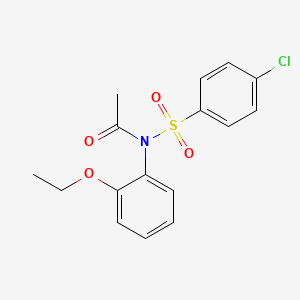
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide, also known as CEPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CEPA is a member of the class of sulfonyl amides and has a molecular formula of C16H16ClNO4S.
作用機序
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by this compound leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by this compound may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory properties. This compound has also been found to modulate the expression of various genes and proteins involved in these processes.
実験室実験の利点と制限
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several advantages as a research tool, including its ability to inhibit cancer cell growth, neuroprotective effects, and anti-inflammatory properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents for various diseases.
合成法
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline to form N-(4-chlorobenzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to produce this compound. The purity of this compound can be improved through recrystallization using a suitable solvent.
科学的研究の応用
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRPPJYUZSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

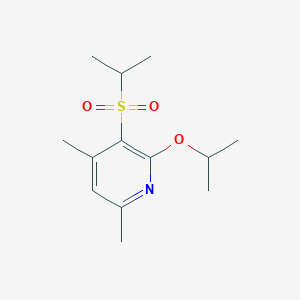
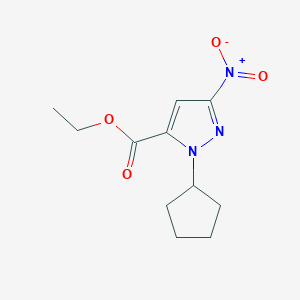
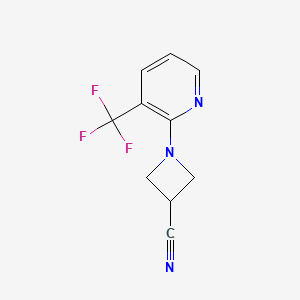


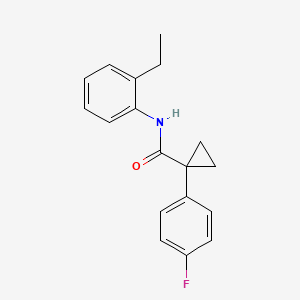
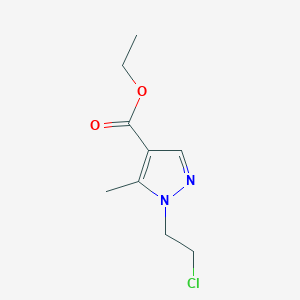
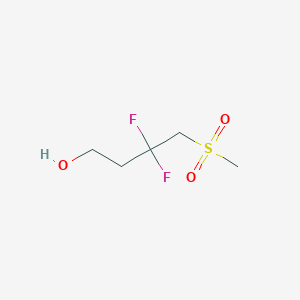
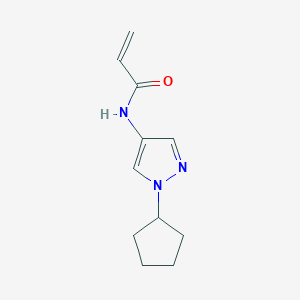
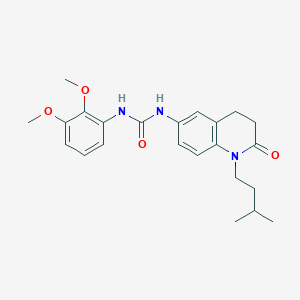


![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2830531.png)